3-ethynyl-2,4-difluoropyridine
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Overview
Description
3-Ethynyl-2,4-difluoropyridine: is a fluorinated pyridine derivative characterized by the presence of ethynyl and difluoro substituents on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the nucleophilic substitution of a halogenated pyridine precursor with an ethynylating agent under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as halogenation, ethynylation, and purification through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: 3-Ethynyl-2,4-difluoropyridine undergoes various chemical reactions, including:
Substitution Reactions: The ethynyl and fluorine groups can participate in nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium ethynide or lithium diisopropylamide (LDA) in solvents like tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed: The major products formed from these reactions include various substituted pyridines, fluorinated aromatic compounds, and ethynylated derivatives .
Scientific Research Applications
Chemistry: 3-Ethynyl-2,4-difluoropyridine is used as a building block in organic synthesis to create more complex fluorinated compounds. Its unique reactivity makes it valuable in the development of new materials and catalysts .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its fluorinated structure can enhance the metabolic stability and bioavailability of drug candidates .
Industry: The compound is used in the production of specialty chemicals and advanced materials. Its properties make it suitable for applications in electronics, coatings, and agrochemicals .
Mechanism of Action
The mechanism of action of 3-ethynyl-2,4-difluoropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl and fluorine groups can modulate the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
2,4-Difluoropyridine: Lacks the ethynyl group, resulting in different reactivity and applications.
3-Ethynylpyridine:
2,3,4-Trifluoropyridine: Contains an additional fluorine atom, leading to distinct chemical behavior.
Uniqueness: 3-Ethynyl-2,4-difluoropyridine is unique due to the combination of ethynyl and difluoro substituents, which impart specific electronic and steric effects. These effects influence its reactivity and make it a versatile intermediate in various chemical transformations .
Properties
CAS No. |
1426244-29-2 |
---|---|
Molecular Formula |
C7H3F2N |
Molecular Weight |
139.1 |
Purity |
95 |
Origin of Product |
United States |
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